![molecular formula C15H16N2O3S B6012465 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B6012465.png)
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is also known as Celecoxib, a nonsteroidal anti-inflammatory drug that inhibits the cyclooxygenase-2 (COX-2) enzyme. Celecoxib has been shown to have anti-inflammatory, analgesic, and antipyretic properties, which make it a promising drug candidate for the treatment of various diseases.
Wirkmechanismus
Celecoxib exerts its therapeutic effects by inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, Celecoxib reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
Celecoxib has been shown to have various biochemical and physiological effects. It can reduce inflammation and pain by inhibiting the COX-2 enzyme. Celecoxib can also induce apoptosis in cancer cells and suppress angiogenesis, which can inhibit the growth and proliferation of cancer cells. In Alzheimer's disease, Celecoxib can reduce inflammation and improve cognitive function. In cardiovascular diseases, Celecoxib can reduce the risk of heart attacks and strokes by reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Celecoxib has several advantages for lab experiments. It is readily available, easy to synthesize, and has well-established pharmacological properties. Celecoxib is also relatively safe and well-tolerated, which makes it a suitable drug candidate for various diseases. However, Celecoxib has some limitations for lab experiments. It can have off-target effects, which can affect the interpretation of experimental results. Celecoxib can also have variable effects depending on the disease and the experimental conditions.
Zukünftige Richtungen
There are several future directions for the research on Celecoxib. One direction is to explore its potential therapeutic applications in other diseases such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. Another direction is to investigate the mechanisms of action of Celecoxib in different diseases and cell types. Furthermore, future research can focus on developing new Celecoxib derivatives with improved pharmacological properties and reduced side effects.
Synthesemethoden
The synthesis of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone involves the reaction of 4-methyl-2-(4-methylsulfonylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4-methoxy-3-methylbenzoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium hydroxide to yield Celecoxib.
Wissenschaftliche Forschungsanwendungen
Celecoxib has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. Studies have shown that Celecoxib can inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's disease, Celecoxib has been shown to reduce inflammation and improve cognitive function. In cardiovascular diseases, Celecoxib has been shown to have anti-inflammatory effects that can reduce the risk of heart attacks and strokes.
Eigenschaften
IUPAC Name |
2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-9-6-11(4-5-13(9)20-3)12(18)8-21-15-16-10(2)7-14(19)17-15/h4-7H,8H2,1-3H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDHYBPSDJOBIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)C2=CC(=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.